molecular formula C14H20O B2450074 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol CAS No. 1225500-91-3

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol

Cat. No.: B2450074
CAS No.: 1225500-91-3
M. Wt: 204.313
InChI Key: UQWYXNUSGNOMCF-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is an organic compound with the molecular formula C14H20O It is a derivative of tetrahydronaphthalene, featuring a butanol group attached to the 2-position of the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with butanal in the presence of a reducing agent. One common method is the reduction of the corresponding ketone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone under controlled conditions. The process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-one

    Reduction: 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane

    Substitution: 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butyl chloride

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways

Biological Activity

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is a compound with significant potential in pharmaceutical and biochemical applications. Its unique structure allows for various biological interactions, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H20O
  • Molecular Weight: 204.31 g/mol
  • CAS Number: 1225500-91-3

The biological activity of this compound is attributed to its ability to interact with various biological targets. It is believed to modulate receptor activities and influence metabolic pathways. The compound may exhibit the following mechanisms:

  • Receptor Binding: The compound may bind to specific receptors in the body, altering their activity.
  • Enzyme Modulation: It could act as an inhibitor or activator of certain enzymes involved in metabolic processes.
  • Cell Signaling Pathways: The compound may influence cell signaling pathways that regulate cellular functions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. For instance:

  • A study indicated that compounds with similar naphthalene structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has shown that this compound may possess anticancer properties. A study on related naphthalene derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction .

Study 1: Antimicrobial Screening

In a high-throughput screening of a chemical library, compounds structurally similar to this compound were found to inhibit Mycobacterium tuberculosis effectively. The results suggest that modifications in the naphthalene structure can enhance antimicrobial potency .

Study 2: Antitumor Activity

Another study investigated the effects of naphthalene derivatives on various cancer cell lines. The findings indicated that certain derivatives could significantly reduce cell viability and induce apoptosis in cancer cells via caspase activation pathways.

Data Table: Biological Activities Overview

Biological ActivityStudy ReferenceObservations
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Properties

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11(8-9-15)13-7-6-12-4-2-3-5-14(12)10-13/h6-7,10-11,15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWYXNUSGNOMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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